3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one
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Overview
Description
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one is a complex organic compound belonging to the indolinone class. This compound is characterized by its unique structure, which includes a hydroxy group, dimethyl substitutions, an oxopropyl group, and a phenoxyethyl group attached to an indolinone core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the indolinone core, followed by the introduction of the hydroxy, dimethyl, oxopropyl, and phenoxyethyl groups through various organic reactions such as alkylation, acylation, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography. Industrial production also focuses on cost-effectiveness and environmental sustainability.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The oxopropyl group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Hydroxy-5,7-dimethylindolin-2-one: Lacks the oxopropyl and phenoxyethyl groups.
3-Hydroxy-1-(2-phenoxyethyl)indolin-2-one: Lacks the dimethyl and oxopropyl groups.
5,7-Dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one: Lacks the hydroxy group.
Uniqueness: 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-11-15(2)19-18(12-14)21(25,13-16(3)23)20(24)22(19)9-10-26-17-7-5-4-6-8-17/h4-8,11-12,25H,9-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGZZCHEJAQPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCOC3=CC=CC=C3)(CC(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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